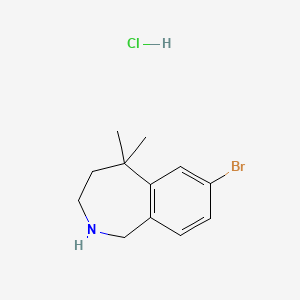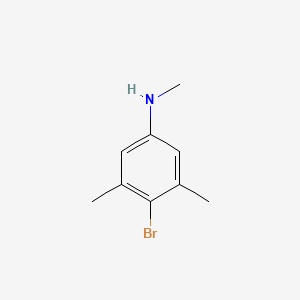![molecular formula C14H19ClFNO2 B13479726 Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B13479726.png)
Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a piperidine ring substituted with a 3-fluorophenylmethyl group and a methyl ester group at the 4-position, along with a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the 3-Fluorophenylmethyl Group: This step involves the introduction of the 3-fluorophenylmethyl group onto the piperidine ring. This can be achieved through nucleophilic substitution reactions using appropriate reagents.
Esterification: The carboxylate group at the 4-position of the piperidine ring is esterified using methanol and an acid catalyst to form the methyl ester.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring, such as reducing the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents on the aromatic ring.
科学的研究の応用
Chemistry:
Synthetic Intermediate: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving piperidine derivatives.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of drugs targeting neurological disorders.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- Methyl 4-phenylpiperidine-4-carboxylate hydrochloride
- Methyl 4-oxo-3-piperidinecarboxylate hydrochloride
- 4-[(4-fluorophenyl)(phenyl)methoxy]piperidine hydrochloride
Uniqueness: Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride is unique due to the presence of the 3-fluorophenylmethyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C14H19ClFNO2 |
|---|---|
分子量 |
287.76 g/mol |
IUPAC名 |
methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H18FNO2.ClH/c1-18-13(17)14(5-7-16-8-6-14)10-11-3-2-4-12(15)9-11;/h2-4,9,16H,5-8,10H2,1H3;1H |
InChIキー |
KZQHBSOQJRUERY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CCNCC1)CC2=CC(=CC=C2)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


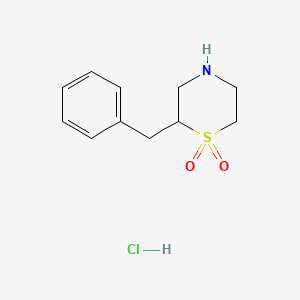

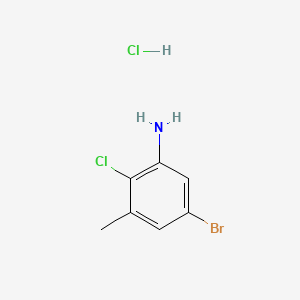
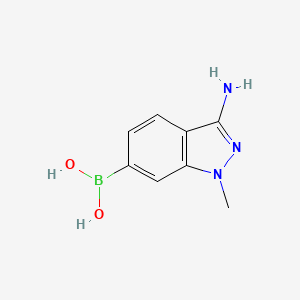

![Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide](/img/structure/B13479690.png)
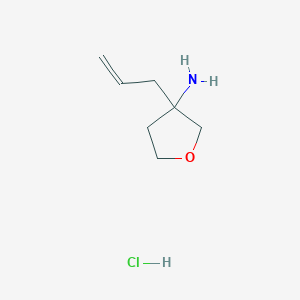

![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13479708.png)
